molecular formula C24H33N3O3 B14248835 N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide

N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide

Cat. No.: B14248835
M. Wt: 411.5 g/mol
InChI Key: SVBIKEZZRYCNDO-UZYVYHOESA-N
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Description

N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide is a synthetic organic compound with a complex structure It features a benzamide core with various functional groups, including a dimethylamino group, a furan ring, and an octylamino chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with the benzamide core in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the furan ring.

    Addition of the Octylamino Chain: The octylamino chain can be attached through an amide coupling reaction, where an octylamine reacts with a carboxylic acid derivative of the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or furan ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octylamino chain, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(Z)-1-[5-(dimethylamino)furan-2-yl]-3-(octylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H33N3O3/c1-4-5-6-7-8-12-17-25-24(29)21(18-20-15-16-22(30-20)27(2)3)26-23(28)19-13-10-9-11-14-19/h9-11,13-16,18H,4-8,12,17H2,1-3H3,(H,25,29)(H,26,28)/b21-18-

InChI Key

SVBIKEZZRYCNDO-UZYVYHOESA-N

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CC=C(O1)N(C)C)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=C(O1)N(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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